molecular formula C18H22N2O B6273304 rac-(3R,4S)-1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine, trans CAS No. 1146161-86-5

rac-(3R,4S)-1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine, trans

Cat. No.: B6273304
CAS No.: 1146161-86-5
M. Wt: 282.4
InChI Key:
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Description

rac-(3R,4S)-1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine, trans, is an intriguing compound featuring a pyrrolidine ring with benzyl and methoxyphenyl substituents. This complex structure makes it a significant molecule in various fields of scientific research, including chemistry, biology, and medicinal studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of rac-(3R,4S)-1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine, trans, involves multiple steps:

  • Formation of the Pyrrolidine Ring: The initial step often involves the formation of the pyrrolidine ring through cyclization reactions.

  • Introduction of Substituents: Benzyl and methoxyphenyl groups are introduced using reagents like benzyl chloride and 4-methoxyphenyl bromide.

  • Reaction Conditions: Typical conditions include the use of strong bases such as sodium hydride or potassium tert-butoxide, with solvents like tetrahydrofuran or dimethylformamide to facilitate the reactions.

Industrial Production Methods: In industrial settings, the production scales up with optimization of the reaction parameters to maximize yield and purity. Catalysis, efficient purification techniques, and automation are employed to enhance the synthesis process.

Chemical Reactions Analysis

Types of Reactions: rac-(3R,4S)-1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine, trans, undergoes several types of reactions:

  • Oxidation: It can be oxidized using agents like potassium permanganate or chromic acid, resulting in the formation of corresponding ketones or aldehydes.

  • Reduction: Reduction with hydrogen in the presence of palladium-carbon catalyst can convert it to its amine form.

  • Substitution: Nucleophilic substitution reactions with various halides can introduce different functional groups.

Common Reagents and Conditions:
  • Oxidation: Potassium permanganate in aqueous solution.

  • Reduction: Hydrogen gas with palladium-carbon catalyst.

  • Substitution: Alkyl halides in the presence of strong bases like sodium hydride.

Major Products Formed:
  • Oxidation: Ketones or aldehydes.

  • Reduction: Amines.

  • Substitution: Different substituted derivatives depending on the nucleophile.

Scientific Research Applications

Chemistry: In chemistry, this compound is studied for its structural properties and reactivity. It serves as a model compound in various organic synthesis research projects.

Biology: Biologically, it is explored for its potential effects on cellular mechanisms due to its complex structure.

Medicine: In medicinal research, the compound is investigated for its potential as a precursor to pharmaceutical agents. Its unique structure could lead to the development of new drugs.

Industry: Industrially, it is used in the synthesis of complex organic molecules and as an intermediate in the production of specialty chemicals.

Mechanism of Action

Molecular Targets: rac-(3R,4S)-1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine, trans, primarily interacts with biological receptors and enzymes due to its amine group. It can form hydrogen bonds and other interactions with proteins.

Pathways Involved: The compound can influence various biochemical pathways, potentially affecting neurotransmission and cellular signaling due to its structural resemblance to certain biologically active molecules.

Comparison with Similar Compounds

Similar Compounds:

  • rac-(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-amine: Lacks the methoxy group, affecting its reactivity and biological activity.

  • trans-1-benzyl-4-(4-methoxyphenyl)piperidine-3-amine: Has a piperidine ring instead of a pyrrolidine ring, altering its chemical and physical properties.

This compound offers a wealth of possibilities in various fields, making it a subject of ongoing study and interest.

Properties

CAS No.

1146161-86-5

Molecular Formula

C18H22N2O

Molecular Weight

282.4

Purity

95

Origin of Product

United States

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